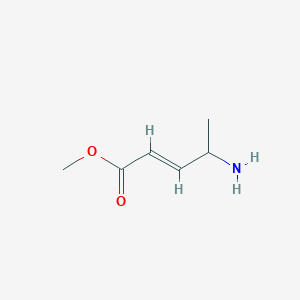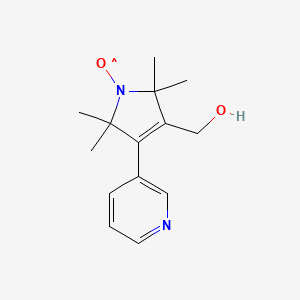
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide is a complex organic compound that belongs to the class of azaphosphinanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azaphosphinane Ring: This step involves the cyclization of appropriate precursors to form the azaphosphinane ring structure.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated reagent is used.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphinane derivatives, while substitution reactions can produce a variety of substituted azaphosphinanes.
Scientific Research Applications
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azaphosphinane derivatives with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group and the azaphosphinane ring structure play key roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound with a piperidine ring instead of an azaphosphinane ring.
tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate: Another related compound with different substituents on the phenyl ring.
Uniqueness
tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide is unique due to the presence of the azaphosphinane ring and the bromophenyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H21BrNO3P |
|---|---|
Molecular Weight |
374.21 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-4-oxo-1,4λ5-azaphosphinane-1-carboxylate |
InChI |
InChI=1S/C15H21BrNO3P/c1-15(2,3)20-14(18)17-8-10-21(19,11-9-17)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
InChI Key |
VFCMCNLNDFMHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCP(=O)(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)
![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)


![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)


